WM-3835 -

WM-3835

Catalog Number: EVT-8272930
CAS Number:
Molecular Formula: C20H17FN2O4S
Molecular Weight: 400.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

WM-3835 is a potent inhibitor of the histone acetyltransferase HBO1, also known as KAT7 or MYST2. This compound has been identified as a promising therapeutic agent due to its ability to selectively inhibit HBO1, which plays a crucial role in various cellular processes, including gene transcription and cell cycle regulation. The inhibition of HBO1 by WM-3835 has been shown to induce apoptosis in cancer cells, making it a candidate for further research in oncology.

Source

WM-3835 was developed as part of a series of compounds targeting histone acetyltransferases, specifically focusing on HBO1. The compound is characterized by its high specificity and potency against this enzyme, which is critical in the regulation of histone acetylation and, consequently, gene expression.

Classification

WM-3835 is classified as a small molecule inhibitor and specifically targets the acetyl-CoA binding site of HBO1. It falls under the category of epigenetic modulators, which are increasingly recognized for their roles in cancer therapy.

Synthesis Analysis

Methods

The synthesis of WM-3835 involves a multi-step chemical process that includes the coupling of various chemical precursors. Specific methodologies include:

  1. Starting Materials: The synthesis begins with readily available chemical precursors that are modified through a series of organic reactions.
  2. Reactions: Key reactions may include condensation reactions, cyclization, and functional group modifications to achieve the desired molecular structure.
  3. Purification: After synthesis, WM-3835 is purified using techniques such as chromatography to isolate the active compound from by-products.

Technical Details

Molecular Structure Analysis

Structure

The molecular structure of WM-3835 is characterized by its specific arrangement of atoms that allows it to interact effectively with HBO1. It features:

  • A benzisoxazole core structure.
  • Functional groups that facilitate binding to the acetyl-CoA site on HBO1.

Data

The chemical formula for WM-3835 is C15_{15}H14_{14}N2_{2}O3_{3}, with a molecular weight of approximately 270.28 g/mol. The compound's three-dimensional conformation can be analyzed using computational modeling techniques to predict its binding affinity and interaction dynamics with HBO1.

Chemical Reactions Analysis

Reactions

WM-3835 primarily acts through competitive inhibition of HBO1, leading to decreased levels of acetylated histones, particularly H3K14ac. This reduction in acetylation alters chromatin structure and gene expression patterns.

Technical Details

The inhibition mechanism involves:

  • Binding to the active site of HBO1.
  • Blocking the access of substrate acetyl-CoA necessary for histone modification.
  • Inducing downstream effects such as apoptosis in cancer cells through altered gene expression profiles.
Mechanism of Action

Process

The mechanism by which WM-3835 exerts its effects involves several key steps:

  1. Inhibition: WM-3835 binds to the acetyl-CoA binding site on HBO1.
  2. Reduction in Acetylation: This binding inhibits the transfer of acetyl groups to histones, particularly affecting H3K14ac levels.
  3. Cellular Response: The decrease in histone acetylation leads to transcriptional repression of oncogenes and activation of pro-apoptotic pathways.

Data

Experimental data indicate that treatment with WM-3835 results in significant apoptosis in various cancer cell lines, suggesting its potential efficacy as an anticancer agent.

Physical and Chemical Properties Analysis

Physical Properties

WM-3835 is typically presented as a solid compound at room temperature. Its solubility characteristics are essential for formulation into therapeutic agents.

Chemical Properties

Key chemical properties include:

  • Melting Point: Specific melting point data may be provided during characterization studies.
  • Solubility: Solubility in organic solvents and water influences its bioavailability.
  • Stability: Stability under physiological conditions is crucial for therapeutic applications.

Relevant analyses such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm these properties.

Applications

Scientific Uses

WM-3835 has significant implications in cancer research due to its role as an HBO1 inhibitor. Potential applications include:

  • Cancer Therapy: Targeting histone acetyltransferases like HBO1 can lead to novel treatments for various cancers, including acute myeloid leukemia.
  • Epigenetic Research: WM-3835 serves as a tool for studying the effects of histone modifications on gene expression and cellular behavior.
  • Drug Development: As a lead compound, WM-3835 may inspire further development of more selective inhibitors targeting similar pathways in cancer biology.
Introduction to KAT7 in Oncogenic Pathways and Epigenetic Dysregulation

KAT7 as a Histone Acetyltransferase: Role in Chromatin Remodeling and Transcriptional Activation

KAT7 (lysine acetyltransferase 7), also termed HBO1 (histone acetyltransferase binding to ORC1) or MYST2, is a member of the MYST family of histone acetyltransferases. This enzyme catalyzes the transfer of acetyl groups from acetyl-coenzyme A to specific lysine residues on histone H3 and H4, primarily targeting H3K14, H4K5, H4K8, and H4K12 [4] [9]. Unlike many epigenetic modifiers, KAT7 lacks intrinsic chromatin-binding domains and must complex with scaffold proteins (BRPF1-3 or JADE1-3) to execute its functions. The KAT7-BRPF complex specifically acetylates H3K14 and H3K23, while the KAT7-JADE complex modifies H4K5, K8, and K12 [9]. These post-translational modifications neutralize positive charges on histones, reducing DNA-histone affinity and promoting chromatin relaxation. This open chromatin configuration facilitates the recruitment of transcription factors, RNA polymerase II, and co-activators to target gene promoters [4] [6].

Beyond histone modification, KAT7 participates in DNA replication initiation by acetylating histone H4 at origins of replication. It also regulates gene expression programs governing cell cycle progression, differentiation, and stem cell pluripotency [4] [9]. The precise substrate specificity and complex-dependent activity of KAT7 position it as a master regulator of transcriptional networks central to cellular homeostasis. Dysregulation of its activity disrupts epigenetic equilibrium, contributing to pathological states, including cancer [6] [9].

Table 1: Primary Histone Substrates and Residues Acetylated by KAT7

KAT7 ComplexCore Scaffold ProteinPrimary Histone TargetsBiological Function
KAT7-BRPFBRPF1, BRPF2, BRPF3H3K14, H3K23Transcriptional activation
KAT7-JADEJADE1, JADE2, JADE3H4K5, H4K8, H4K12DNA replication initiation

KAT7 Overexpression in Malignancies: Association with Tumor Progression and Poor Prognosis

Compelling clinical and molecular evidence establishes KAT7 as a significant oncoprotein across diverse human cancers. Transcriptomic and proteomic analyses consistently reveal KAT7 upregulation in multiple malignancies compared to adjacent normal tissues. In osteosarcoma, KAT7 mRNA and protein levels are markedly elevated in tumor specimens and patient-derived primary cell lines. This overexpression correlates positively with advanced tumor stage, metastatic potential, and reduced overall survival [4]. Similarly, castration-resistant prostate cancer (CRPC) tissues and primary CRPC cells exhibit significantly higher KAT7 expression than benign prostate epithelia. This upregulation is associated with therapeutic resistance and disease progression [2].

Mechanistically, KAT7 overexpression drives oncogenesis through multifaceted pathways:

  • Cell Cycle & Proliferation: KAT7 depletion via shRNA or CRISPR/Cas9 in osteosarcoma, prostate cancer, and B-cell acute lymphoblastic leukemia (B-ALL) cells profoundly inhibits proliferation by inducing G1/S arrest. This is mediated through downregulation of cyclin D1, CDK4, and CDK6, alongside upregulation of p21 [4] [6] [9].
  • Anti-Apoptotic Effects: KAT7 overexpression suppresses apoptosis in cancer cells by elevating BCL2 expression and reducing pro-apoptotic factors like BAX. Conversely, KAT7 inhibition increases caspase-3/-9 activity and PARP cleavage [4] [9].
  • Metastasis Promotion: KAT7 enhances migration and invasion in osteosarcoma and prostate cancer by upregulating genes involved in extracellular matrix remodeling and cytoskeletal dynamics (e.g., MYLK, VEGFR2, MMPs) [2] [4].
  • Stemness Maintenance: In acute myeloid leukemia, KAT7 is essential for leukemia stem cell survival and self-renewal, contributing to disease persistence and relapse [3].

Crucially, elevated KAT7 expression in B-ALL patient samples is a negative prognostic indicator, correlating significantly with shorter disease-free survival [9]. This consistent pattern across solid and hematological malignancies underscores KAT7's role as a driver of tumorigenesis and a potential biomarker of aggressive disease.

Rationale for Targeting KAT7 in Cancer Therapy: Preclinical Evidence and Therapeutic Gaps

The oncogenic dependency of numerous cancers on KAT7, coupled with its dispensable role in many normal cell types, provides a compelling rationale for targeted inhibition. Key preclinical evidence supporting KAT7 as a therapeutic target includes:

  • Synthetic Lethality: Cancer cells with inherent KAT7 overexpression or dependency exhibit heightened vulnerability to its inhibition. For example, HBO1-knockout (KO) osteosarcoma cells show minimal response to WM-3835, whereas KAT7-overexpressing cells undergo significant apoptosis upon treatment, demonstrating target-specific lethality [1] [4].
  • Oncogenic Pathway Disruption: KAT7 inhibition disrupts critical pro-tumorigenic signaling cascades. In B-ALL, KAT7 acetylates H3K14, H4K8, and H4K12 at the CTNNB1 (β-catenin) promoter, activating Wnt/β-catenin signaling. WM-3835 treatment suppresses this axis, downregulating β-catenin and its targets (c-MYC, MMP7, Cyclin D1), thereby inhibiting leukemogenesis [6] [9]. In osteosarcoma and CRPC, KAT7 inhibition downregulates oncogenes like HOXA9, CCR2, MYLK, VEGFR2, and OCIAD2 [1] [2] [4].
  • Broad Anti-Tumor Efficacy: Genetic ablation (shRNA, CRISPR/Cas9) of KAT7 suppresses tumor growth in vitro and in vivo across osteosarcoma, prostate cancer, hepatocellular carcinoma, and B-ALL models [2] [4] [6]. This phenocopies the effects observed with pharmacological inhibition, confirming the target's centrality.

Table 2: Preclinical Efficacy of KAT7 Inhibition Across Cancer Models

Cancer TypeModel SystemInterventionKey OutcomesSource
OsteosarcomapOS-1 primary cells; SCID mice xenograftsWM-3835 (10 mg/kg, IP)↓ proliferation, ↑ apoptosis, ↓ migration/invasion, ↓ xenograft growth [1] [4]
Castration-Resistant Prostate CancerpPC-1 primary cells; Nude mice xenograftsWM-3835 (5 mg/kg, IP)↓ viability, ↓ cell cycle progression, ↓ migration, ↓ xenograft growth [2]
B-Cell Acute Lymphoblastic LeukemiaNALM-6/RS4;11 cells; XenograftsWM-3835; KAT7 shRNA↓ viability, G1/S arrest, ↑ apoptosis, ↓ Wnt/β-catenin signaling, ↓ tumor growth [6] [9]
Acute Myeloid LeukemiaMLL-AF9 leukemic stem cellsKAT7 shRNAImpaired self-renewal, ↓ colony formation, ↓ leukemogenesis [3]

Despite promising results, significant therapeutic gaps remain. KAT7's role varies contextually; in some models, its loss paradoxically accelerates growth [9], highlighting the need for robust biomarker identification (e.g., ZNF384 overexpression in OS). Furthermore, existing inhibitors like WM-3835, while highly specific for KAT7's acetyl-CoA binding site [1] [10], face challenges regarding pharmacokinetic optimization for clinical use. The molecule exhibits rapid metabolism in vivo [7], necessitating formulation advancements or next-generation analogs. Combining KAT7 inhibitors with conventional chemotherapy or other epigenetic drugs may overcome intrinsic resistance mechanisms and broaden applicability, a strategy under active investigation [6] [8].

Properties

Product Name

WM-3835

IUPAC Name

2-fluoro-N'-(3-hydroxyphenyl)sulfonyl-3-methyl-5-phenylbenzohydrazide

Molecular Formula

C20H17FN2O4S

Molecular Weight

400.4 g/mol

InChI

InChI=1S/C20H17FN2O4S/c1-13-10-15(14-6-3-2-4-7-14)11-18(19(13)21)20(25)22-23-28(26,27)17-9-5-8-16(24)12-17/h2-12,23-24H,1H3,(H,22,25)

InChI Key

KVJFJJXCBRSCDY-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1F)C(=O)NNS(=O)(=O)C2=CC=CC(=C2)O)C3=CC=CC=C3

Canonical SMILES

CC1=CC(=CC(=C1F)C(=O)NNS(=O)(=O)C2=CC=CC(=C2)O)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.